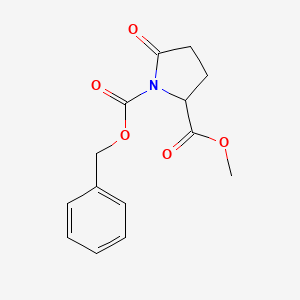
1-BENZYL 2-METHYL 5-OXOPYRROLIDINE-1,2-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of carbazole-pyrrole-based carboxylated monomers involves multiple steps, including the Clauson-Kaas procedure, amide coupling, lithium aluminium hydride-mediated reduction, esterification, and debenzylation reactions . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to achieve consistent quality and performance .
化学反応の分析
Carbazole-pyrrole-based carboxylated monomers undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
科学的研究の応用
Carbazole-pyrrole-based carboxylated monomers have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of advanced materials with tailored properties . In biology and medicine, these compounds are explored for their potential use in drug delivery systems, imaging agents, and therapeutic applications . In industry, they are utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors .
作用機序
The mechanism of action of carbazole-pyrrole-based carboxylated monomers involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of voltage-gated sodium channels, stabilize hyperexcited neurons, and suppress the propagation of excitatory impulses . Additionally, they can enhance the presynaptic inhibitory modulation of excitatory neurotransmitter release .
類似化合物との比較
Carbazole-pyrrole-based carboxylated monomers are unique due to their hybrid structure, which combines the properties of both carbazole and pyrrole moieties . Similar compounds include other carbazole-based monomers and pyrrole-based monomers, which may share some properties but lack the combined advantages of the hybrid structure . The hybrid structure of carbazole-pyrrole-based carboxylated monomers allows for enhanced electrochemical and photophysical properties, making them more suitable for specific applications .
特性
IUPAC Name |
1-O-benzyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBZGBHABMDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














